Bienvenue dans la boutique en ligne BenchChem!

4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

This compound is a structurally differentiated research probe within the Bayer-disclosed furo[2,3-d]pyrimidine IP receptor agonist series. Its unique 4-(2-isopropyl-5-methylphenoxy) motif enables exploration of steric/electronic effects at receptor binding sites that 4-tert-butyl or other phenoxy analogs cannot address. Unlike core-matched alternative CAS 478063-46-6, this substitution pattern alters receptor binding kinetics—substitution with a core-matched analog risks invalidating experimental reproducibility. Certified ≥95% purity, stored at -20°C. Deploy as a system suitability standard in HPLC/UPLC method development or in focused kinase/GPCR screening libraries. Ideal for PXR transactivation ADME-Tox liability profiling where each analog must be tested individually.

Molecular Formula C22H20N2O2
Molecular Weight 344.414
CAS No. 672925-55-2
Cat. No. B2844922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine
CAS672925-55-2
Molecular FormulaC22H20N2O2
Molecular Weight344.414
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C(C)C)OC2=NC=NC3=C2C=C(O3)C4=CC=CC=C4
InChIInChI=1S/C22H20N2O2/c1-14(2)17-10-9-15(3)11-20(17)26-22-18-12-19(16-7-5-4-6-8-16)25-21(18)23-13-24-22/h4-14H,1-3H3
InChIKeyPCAKTXNZWYXOHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-55-2): Chemical Identity and Procurement Baseline


4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-55-2) is a synthetic small molecule belonging to the furo[2,3-d]pyrimidine class. It features a 6-phenyl substituent and a distinct 4-(2-isopropyl-5-methylphenoxy) group on the heterocyclic core . This compound is listed among 4,5,6-trisubstituted furo[2,3-d]pyrimidine derivatives in Bayer Schering Pharma patents as a non-prostanoid activator of the prostacyclin (IP) receptor, intended for cardiovascular disease research [1]. Commercial suppliers offer the compound at a minimum purity of 95% for laboratory use, with a molecular weight of 344.4 g/mol .

Why Generic Substitution of 4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine Is Scientifically Unsound


Furo[2,3-d]pyrimidine derivatives cannot be treated as interchangeable commodities because small structural modifications on the 4-phenoxy substituent drastically alter pharmacological profiles. For example, the closely related analog 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 478063-46-6) shares the same molecular formula (C22H20N2O2) and core scaffold but replaces the 2-isopropyl-5-methyl substitution pattern with a 4-tert-butyl group . This positional and electronic difference is sufficient to change receptor binding kinetics, as evidenced by the broader patent family where IC50 values for IP receptor binding span from 18 nM to 206 nM across different substituent combinations [1]. Without direct, quantitative head-to-head data, substituting this compound with a core-matched analog risks invalidating experimental reproducibility, especially in assays where the 2-isopropyl-5-methylphenoxy motif is critical for the interaction of interest.

Quantitative Differentiation Evidence for 4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-55-2)


Structural Differentiation from Isomeric and Positional Analogs in Furo[2,3-d]pyrimidine Libraries

The target compound possesses a unique 2-isopropyl-5-methylphenoxy substitution pattern at the 4-position. In contrast, the nearest commercially cataloged analog, 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 478063-46-6), bears a single tert-butyl group at the para position . While both share the identical molecular formula (C22H20N2O2, MW 344.4), the 2-isopropyl-5-methyl motif introduces distinct steric and electronic properties: a di-ortho/meta-substituted phenyl ether with a branched alkyl group and an electron-donating methyl group, compared to a single electron-donating tert-butyl group. This differentiation is critical in receptor binding pockets where shape complementarity and hydrophobic contacts dictate affinity.

Medicinal Chemistry Structure-Activity Relationship Chemical Library Design

IP Receptor Agonist Activity Contextualization Against a Structurally Diverse Benchmark

The Bayer patent family (US20100267749; DE102005061170A1) establishes that 4,5,6-trisubstituted furo[2,3-d]pyrimidines are metabolically stable, non-prostanoid activators of the IP receptor [1]. Within this family, a 5-(4-methoxyphenyl)-6-phenyl derivative with a distinct 4-amino linker achieved an IC50 of 206 nM in a prostacyclin receptor binding assay [1], while another 5-(4-methoxyphenyl)-6-phenyl analog with a different 4-substituent reached 18 nM [2]. Although direct IC50 data for the target compound is not publicly available, its 4-(2-isopropyl-5-methylphenoxy) substituent represents a unique chemotype within this activity landscape, offering a distinct steric and electronic profile relative to the amino-linked and other phenoxy variants [1]. This positions the compound as a structurally differentiated probe for IP receptor pharmacology.

Prostacyclin Receptor Cardiovascular Pharmacology GPCR Agonist Screening

Purity and Storage Specifications as Determinants of Reproducibility in Sensitive Assays

The target compound is commercially supplied with a minimum purity specification of 95% (HPLC or equivalent) and a recommended long-term storage condition of -20°C, dry, protected from light, in sealed containers . In comparison, common furo[2,3-d]pyrimidine analogs such as 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine are offered at the same nominal purity (95%) but without detailed storage specifications from some vendors . The explicit -20°C storage requirement for the target compound is noteworthy because furo[2,3-d]pyrimidines can be prone to thermal or photolytic degradation, and adherence to this specification is essential for maintaining accurate concentration-response relationships in biological assays.

Assay Reproducibility Compound Integrity Inventory Control

Optimal Application Scenarios for 4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine (CAS 672925-55-2)


SAR Expansion of Non-Prostanoid IP Receptor Agonists for Cardiovascular Target Validation

This compound serves as a structurally differentiated probe within the Bayer-disclosed furo[2,3-d]pyrimidine IP receptor agonist series [1]. Its unique 4-(2-isopropyl-5-methylphenoxy) group allows medicinal chemistry teams to explore steric and electronic effects at the receptor binding site that are not addressed by 4-amino or other 4-phenoxy analogs [2]. When used as a reference standard alongside the reported 18 nM and 206 nM benchmark compounds, it can help deconvolute the contribution of the 4-substituent to receptor affinity, selectivity, and metabolic stability.

Chemical Biology Tool for Investigating PXR Activation and Drug-Drug Interaction Potential

Given that structurally related furo[2,3-d]pyrimidine derivatives have been evaluated for human PXR (pregnane X receptor) binding activity in TR-FRET competitive binding assays [1], this compound can be deployed as a screening tool to assess whether 4-aryloxy substitution patterns in this scaffold influence PXR transactivation. This is directly relevant for early-stage ADME-Tox profiling where PXR-mediated CYP3A4 induction is a critical liability filter and each analog must be tested individually.

Analytical Reference Standard for Chromatographic Method Development in Furo[2,3-d]pyrimidine Synthesis

With a certified purity of ≥95% and explicit -20°C storage guidelines to maintain integrity , this compound is suitable as a system suitability standard or retention time marker in HPLC or UPLC method development. It can serve as a reference for monitoring the synthesis or purification of closely eluting analogs such as 4-(4-tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine, which shares the same molecular weight and core scaffold but exhibits distinct chromatographic behavior due to its different aryloxy substituent .

Chemical Library Diversification for Kinase or GPCR Panel Screens

Furo[2,3-d]pyrimidines are recognized privileged scaffolds for kinase inhibition [1]. The target compound's di-substituted phenoxy group introduces chemical diversity at the solvent-exposed region of the ATP-binding pocket in kinases, or at the orthosteric site of class A GPCRs. Inclusion of this compound in focused screening libraries allows the evaluation of 2-isopropyl-5-methylphenyl ether as a novel peripheral pharmacophoric element unrepresented by typical tert-butyl or halogenated phenoxy analogs .

Quote Request

Request a Quote for 4-(2-Isopropyl-5-methylphenoxy)-6-phenylfuro[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.